3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-3-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBXNFZVXWSHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1CC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Beckmann Rearrangement and Subsequent Functionalization
A widely cited approach begins with bicyclo[2.2.2]octan-2-ones as precursors. The ketone undergoes a Beckmann rearrangement in the presence of hydroxylamine derivatives to form a lactam intermediate. For example:
- Oxime formation : Treatment of bicyclo[2.2.2]octan-2-one with hydroxylamine hydrochloride yields the corresponding oxime.
- Rearrangement : The oxime is subjected to acidic conditions (e.g., H₂SO₄ or PCl₅) to induce rearrangement into a bicyclic lactam.
- Reduction : The lactam is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce the 3-azabicyclo[3.2.2]nonane scaffold.
Critical step : The reduction must be carefully controlled to avoid over-reduction of the carboxylic acid group introduced in subsequent steps.
Schmidt Reaction Pathway
An alternative route employs the Schmidt reaction , which converts ketones to nitriles or amides via reaction with hydrazoic acid (HN₃):
- Ketone activation : Bicyclo[2.2.2]octan-2-one reacts with HN₃ under acidic conditions to form an acyl azide.
- Decomposition : Thermal decomposition of the acyl azide generates an isocyanate intermediate, which cyclizes to form the lactam.
- Hydrolysis and functionalization : The lactam is hydrolyzed to the carboxylic acid using HCl, followed by protonation to yield the hydrochloride salt.
Advantage : This method avoids hazardous reducing agents but requires stringent safety protocols due to HN₃ toxicity.
Mannich Annulation Strategy
A patent (RU2132846C1) details a one-pot Mannich annulation using m-dinitrobenzene (m-DNB), formaldehyde, and primary amines:
- Reduction : m-DNB is reduced with potassium hydroxide to form a diamine intermediate.
- Cyclization : The diamine reacts with formaldehyde in acetic acid to construct the bicyclic framework.
- Carboxylation : Introduction of the carboxylic acid group is achieved via Koch-Haaf carbonylation or malonate ester hydrolysis.
Yield optimization : Adjusting the formaldehyde-to-amine ratio to 2:1 improves cyclization efficiency (yields >75%).
Reaction Conditions and Parameters
Solvent Systems
Temperature and Catalysis
| Step | Temperature Range | Catalyst |
|---|---|---|
| Beckmann rearrangement | 80–120°C | H₂SO₄, PCl₅ |
| Schmidt reaction | 0–25°C | HN₃, H₂SO₄ |
| Mannich cyclization | 60–80°C | KOH, acetic acid |
Note : Exothermic reactions (e.g., reductions) require cryogenic conditions (−20°C to 0°C) to prevent side reactions.
Purification and Isolation Techniques
Crystallization
Chromatography
- Silica gel chromatography (hexane/ethyl acetate gradients) isolates intermediates in multi-step syntheses.
- Ion-exchange resins are used industrially to separate protonated and neutral species.
Industrial-Scale Production
Continuous Flow Reactors
- Beckmann rearrangement : Tubular reactors with in-line pH monitoring reduce reaction times from hours to minutes.
- Automated distillation : Solvents are recovered and reused, lowering production costs by ~30%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Beckmann rearrangement | 65–78 | 95–99 | High | Corrosive acids |
| Schmidt reaction | 55–70 | 90–95 | Moderate | HN₃ toxicity |
| Mannich annulation | 70–85 | 97–99 | High | Formaldehyde exposure |
Key insight : The Mannich route offers the best balance of yield and scalability but requires rigorous formaldehyde handling.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride makes it a valuable scaffold for drug development.
- Antiprotozoal Activity : Research indicates that this compound exhibits promising activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness). Studies have shown that derivatives of this compound can inhibit the growth of these parasites, making it a candidate for further development as an antimalarial and antitrypanosomal agent .
- Mechanism of Action : The antiprotozoal effects are believed to stem from the compound's ability to interfere with metabolic pathways critical for parasite survival, potentially inhibiting key enzymes involved in their life cycles.
Organic Synthesis
In organic chemistry, 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride serves as an important intermediate for synthesizing more complex molecules.
- Building Block : It is utilized as a building block in the synthesis of various biologically active compounds, facilitating the creation of new therapeutic agents through modification of its structure .
Industrial Applications
The compound's stability and solubility make it suitable for industrial applications, particularly in pharmaceuticals and agrochemicals.
- Pharmaceutical Formulations : Due to its favorable solubility profile, it can be incorporated into various pharmaceutical formulations, enhancing the bioavailability of active ingredients .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| 2-Azabicyclo[3.3.1]nonane | Bicyclic | Anticancer therapy |
| 1-Azabicyclo[2.2.2]octane | Bicyclic | Neuropharmacology |
| 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride | Bicyclic | Antiprotozoal, organic synthesis |
Case Study 1: Antimalarial Research
In a study published in 2021, derivatives of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid were tested for their efficacy against Plasmodium falciparum. The results indicated that specific modifications to the compound significantly enhanced its potency, suggesting a viable path for developing new antimalarial drugs.
Case Study 2: Synthesis of Complex Molecules
A research article highlighted the use of this compound as a precursor in synthesizing novel bicyclic compounds with potential anticancer properties. The study demonstrated successful reactions leading to high yields of desired products, showcasing its utility in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites. The compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasites .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 3-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride with other bicyclic azabicyclo compounds:
Key Observations :
- Functional Groups : Carboxylic acid derivatives (e.g., 6-carboxylic acid in the target compound) enhance water solubility and enable salt formation, critical for bioavailability .
Biological Activity
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against protozoan parasites. This article delves into its synthesis, biological mechanisms, and the results of various studies highlighting its antiprotozoal properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 161.67 g/mol
- CAS Number : 5597-41-1
The compound features a nitrogen atom within its bicyclic structure, which contributes to its unique reactivity and biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical applications .
Synthesis and Derivatives
The synthesis of this compound typically involves the Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted under controlled conditions. This method allows for the formation of the bicyclic core followed by carboxylation to introduce the carboxylic acid group .
Table 1: Synthetic Routes for this compound
| Step | Description |
|---|---|
| Formation of Bicyclic Core | Cyclization reactions involving starting materials |
| Carboxylation | Introduction of the carboxylic acid group |
| Hydrochloride Formation | Conversion of the free base to hydrochloride salt |
Antiprotozoal Properties
Research has demonstrated that this compound exhibits significant antiprotozoal activity against pathogens such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness). Notably, studies have shown that derivatives of this compound can effectively inhibit these parasites at low concentrations.
- Activity Against Plasmodium falciparum :
- Activity Against Trypanosoma brucei :
The mechanism behind the antiprotozoal effects of this compound involves interference with essential metabolic pathways in protozoan parasites. The compound is believed to inhibit critical enzymes necessary for parasite survival, disrupting cellular processes crucial for their proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimalarial Activity :
A study synthesized various derivatives and tested their activity against multiple strains of P. falciparum. The results indicated that specific substitutions on the azabicyclo framework enhanced both potency and selectivity against resistant strains . -
Study on Antitrypanosomal Activity :
Another investigation focused on the antitrypanosomal properties of different derivatives, revealing that certain modifications led to increased efficacy against T. brucei rhodesiense. The findings emphasized the importance of structural variations in optimizing therapeutic outcomes .
Q & A
Q. What are the key synthetic routes for 3-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride?
The synthesis typically involves enantioselective construction of a bicyclic scaffold from acyclic precursors with predefined stereochemical information. Critical steps include cyclization under controlled conditions (e.g., temperature, catalysts) and purification via recrystallization or chromatography. For example, a multi-step approach may use hydrogenation with ruthenium catalysts or sodium borohydride reduction in methanol to optimize yield and purity .
Q. Which analytical techniques are optimal for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods. NMR confirms proton and carbon environments, particularly the bicyclic nitrogen and carboxylic acid groups. X-ray crystallography provides absolute stereochemical configuration, essential for understanding pharmacological interactions . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .
Q. How can solubility and stability be experimentally determined for this compound?
Solubility is assessed using phase-solubility analysis in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Stability studies employ HPLC to monitor degradation under stress conditions (heat, light, humidity). Storage recommendations (e.g., inert atmosphere, 2–8°C) are derived from accelerated stability testing .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with receptors like dopamine or serotonin transporters. Pharmacophore mapping identifies critical functional groups (e.g., bicyclic nitrogen, carboxylic acid) for binding. Comparative analysis with analogs (e.g., 1-azabicyclo[2.2.2]octane) highlights structural determinants of activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural analogs. Systematic meta-analyses compare IC50 values and selectivity profiles. For example, conflicting dopaminergic activity may be clarified by testing under standardized in vitro assays (e.g., radioligand binding) and validating with in vivo models .
Q. How can synthetic yield be optimized while maintaining stereochemical integrity?
Yield optimization involves screening catalysts (e.g., palladium for cross-coupling), solvents (e.g., THF for polar reactions), and temperatures. Chiral HPLC monitors enantiomeric excess during asymmetric synthesis. Case studies show that microwave-assisted synthesis reduces reaction time and improves selectivity .
Q. What experimental models are used to study the compound’s pharmacological mechanisms?
In vitro models include primary neuronal cultures for neurotransmitter release assays. In vivo rodent models assess analgesic or anti-inflammatory effects (e.g., tail-flick test). Mechanistic studies combine knockout mice and siRNA silencing to identify target pathways .
Methodological Notes
- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) with NMR to confirm enantiopurity .
- Biological Assays : Include positive controls (e.g., known receptor antagonists) to validate assay reliability .
- Data Reproducibility : Publish raw chromatograms and spectral data in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
